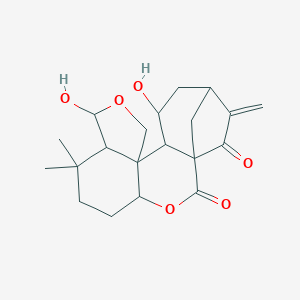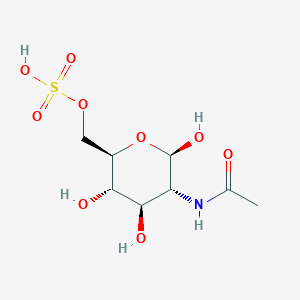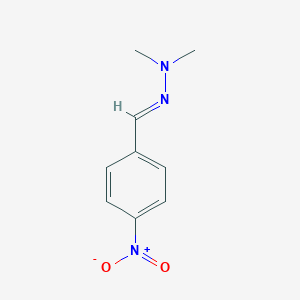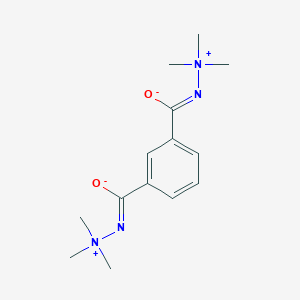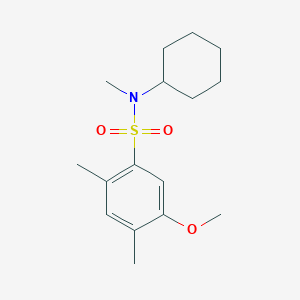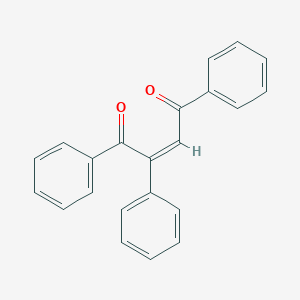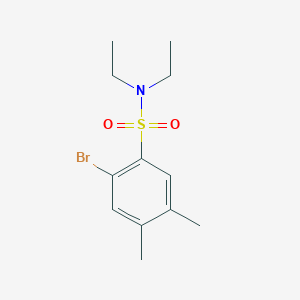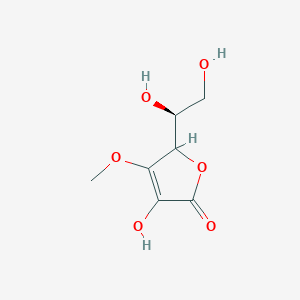
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide (DEET) is a commonly used insect repellent that has been in use for over six decades. DEET is a highly effective insect repellent, and it is used to protect humans and animals from a wide range of insects, including mosquitoes, ticks, and fleas. DEET has been extensively studied over the years, and it has been shown to be safe and effective when used as directed.
Mécanisme D'action
The exact mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is not fully understood. It is believed to work by interfering with the insect's ability to detect carbon dioxide, which is the primary attractant for many insects. This compound may also interfere with the insect's ability to detect other chemicals, such as lactic acid, which is produced by humans and animals and is another attractant for many insects.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in humans and animals when used as directed. It is rapidly absorbed through the skin and is excreted unchanged in the urine. This compound has been shown to have no significant effect on the central nervous system, and it does not appear to have any long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a highly effective insect repellent, and it is widely used in the field of public health to protect humans and animals from insect-borne diseases. However, this compound has some limitations when used in lab experiments. This compound can interfere with the behavior of insects, which can make it difficult to study their natural behavior. This compound can also be toxic to some insects, which can make it difficult to study their physiology and biochemistry.
Orientations Futures
There are many potential future directions for research on 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide. One area of research is to develop new insect repellents that are more effective and have fewer side effects than this compound. Another area of research is to study the mechanism of action of this compound in more detail, which could lead to the development of new insecticides. Finally, research could be done to study the environmental impact of this compound and other insecticides, which could lead to the development of more environmentally friendly alternatives.
Conclusion
This compound is a highly effective insect repellent that has been in use for over six decades. This compound has been extensively studied, and it has been shown to be safe and effective when used as directed. This compound is widely used in the field of public health to protect humans and animals from insect-borne diseases. There are many potential future directions for research on this compound, including the development of new insect repellents, the study of the mechanism of action of this compound, and the study of the environmental impact of this compound and other insecticides.
Méthodes De Synthèse
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with diethylamine and methyl ethyl ketone. The reaction is carried out in the presence of a catalyst, and the resulting product is purified by distillation. The synthesis of this compound is a relatively simple process, and it can be carried out on a large scale.
Applications De Recherche Scientifique
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. This compound is widely used in the field of public health to protect humans and animals from insect-borne diseases such as malaria, dengue fever, and Lyme disease. This compound has also been studied for its potential use in agriculture to protect crops from insect damage.
Propriétés
Formule moléculaire |
C11H15Cl2NO2S |
|---|---|
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)11-6-8(3)9(12)7-10(11)13/h6-7H,4-5H2,1-3H3 |
Clé InChI |
VHFDFMHCVUIZKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



